REACTION_CXSMILES
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CN(C)[CH:3]=[CH:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][C:6]=1[N+:13]([O-])=O>CO.[Pd]>[C:9]([C:8]1[CH:7]=[C:6]2[C:5]([CH:4]=[CH:3][NH:13]2)=[CH:12][CH:11]=1)#[N:10]
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Name
|
|
Quantity
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28.5 g
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Type
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reactant
|
Smiles
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CN(C=CC1=C(C=C(C#N)C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
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850 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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6 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was filtered over celite
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Type
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CUSTOM
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Details
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The residue was partitioned between 5% aqueous HCl solution and Et2O (2×200 mL)
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Type
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EXTRACTION
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Details
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the combined organic extract
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Type
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WASH
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Details
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was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C2C=CNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |